molecular formula C13H13N3O3 B14860815 Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate

Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B14860815
M. Wt: 259.26 g/mol
InChI Key: AARXGSFXDHQDKS-UHFFFAOYSA-N
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Description

Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate is a compound that features an imidazole ring, a formyl group, and a benzyl carbamate moiety Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Benzyl ((4-carboxy-1H-imidazol-2-yl)methyl)carbamate.

    Reduction: Benzyl ((4-hydroxymethyl-1H-imidazol-2-yl)methyl)carbamate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The benzyl carbamate moiety can enhance the compound’s lipophilicity, improving its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Metronidazole: An antibiotic with a nitroimidazole moiety.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

Uniqueness

Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a benzyl carbamate moiety allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

benzyl N-[(5-formyl-1H-imidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H13N3O3/c17-8-11-6-14-12(16-11)7-15-13(18)19-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,16)(H,15,18)

InChI Key

AARXGSFXDHQDKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(N2)C=O

Origin of Product

United States

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